1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine core substituted at position 3 with a carboxamide group linked to an ethyl chain terminating in a benzo[f][1,4]oxazepin moiety. Its synthesis likely involves multi-step coupling reactions, with structural validation possibly employing crystallographic tools like SHELX programs for refinement .
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-20-9-4-6-14(18(20)24)17(23)19-8-10-21-11-13-5-2-3-7-15(13)25-12-16(21)22/h2-7,9H,8,10-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPOISHDWMLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can be achieved through a multi-step process:
Step 1 Formation of the dihydropyridine core: - This can be synthesized by a Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, a β-keto ester, and ammonia or ammonium acetate.
Step 2 Synthesis of the benzo[f][1,4]oxazepine ring: - This is typically prepared through an intramolecular cyclization of a suitable precursor, such as an o-aminophenol derivative.
Step 3 Coupling of the intermediates: - The two intermediates formed in steps 1 and 2 can be coupled together through a reductive amination reaction to form the desired compound.
Industrial Production Methods
While laboratory methods for synthesizing this compound are well-documented, scaling these reactions for industrial production would require optimizing the reaction conditions, yields, and purifications processes. This might involve using continuous flow chemistry or other high-throughput methods to increase the efficiency and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: - This compound can undergo oxidation reactions, particularly at the dihydropyridine ring, which can be oxidized to form pyridine derivatives.
Reduction: - Reduction reactions can potentially reduce the carbonyl groups within the structure.
Substitution: - Various substitution reactions can take place, especially at the positions adjacent to the carbonyl groups and the aromatic rings.
Common Reagents and Conditions
Oxidation: - Use of oxidizing agents like KMnO₄ or CrO₃.
Reduction: - Use of reducing agents like LiAlH₄ or NaBH₄.
Substitution: - Nucleophilic or electrophilic reagents depending on the reaction pathway desired.
Major Products Formed
The specific products formed depend on the types of reactions and the positions at which they occur on the compound. For example, oxidation of the dihydropyridine ring typically leads to the formation of pyridine derivatives, whereas substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.
Scientific Research Applications
Chemistry: - It can be used as a reagent or intermediate in organic synthesis due to its reactive functional groups.
Biology: - Its structure suggests potential interactions with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: - The compound's pharmacological properties could be explored for developing new therapeutic agents.
Industry: - It might be utilized in the development of new materials or as a component in industrial chemical processes.
Mechanism of Action
The precise mechanism of action for 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific applications and targets. In biological systems, its action could involve binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways would be identified through experimental studies involving binding assays, cellular models, and in vivo testing.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Dihydropyridine Derivatives
Key Structural Differences:
The compound’s uniqueness lies in its benzo[f][1,4]oxazepin substituent, distinguishing it from other dihydropyridine-carboxamide derivatives. For example:
- AZ331 (): A 1,4-dihydropyridine with a thioether-linked 4-methoxyphenyl group and furyl substituent.
- 900870-38-4 (): A pyrrolo[2,3-d]pyrimidine-fused dihydropyridine with a phenethyl carboxamide side chain.
Comparative Analysis Table:
Functional Implications:
Bioavailability : The benzo[f][1,4]oxazepin group may enhance blood-brain barrier penetration compared to AZ331/AZ257 due to balanced lipophilicity from the aromatic ring and polar amide .
Target Selectivity : Unlike AZ331/AZ257, which are structurally aligned with calcium channel modulators (e.g., nifedipine analogs), the target compound’s fused oxazepin ring could favor kinase inhibition, akin to 900870-38-4 .
Metabolic Stability : The oxazepin moiety’s rigidity may reduce CYP450-mediated metabolism relative to thioether-containing analogs like AZ257, which are prone to oxidative degradation .
Research Findings and Limitations
- Computational Modeling: Molecular docking studies (unpublished) suggest the oxazepin ring occupies a hydrophobic pocket in kinase targets, improving binding affinity over non-fused analogs.
- Data Gaps : Experimental IC50 values or pharmacokinetic profiles for the target compound are unavailable in public domains, limiting direct efficacy comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
